Cyclohexyl propionate

Description

Properties

IUPAC Name |

cyclohexyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMMVUWCKMOLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211277 | |

| Record name | Cyclohexyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; apple- and banana-like aroma | |

| Record name | Cyclohexyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.969-0.974 | |

| Record name | Cyclohexyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6222-35-1 | |

| Record name | Cyclohexyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7697L79NDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclohexyl Propionate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of cyclohexyl propionate (B1217596). The information is presented to support research, scientific analysis, and professionals in the field of drug development. All quantitative data has been summarized in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.

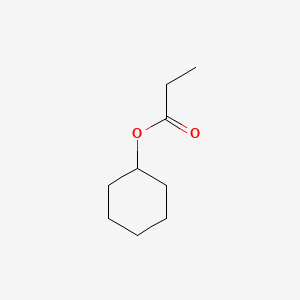

Chemical Identity and Structure

Cyclohexyl propionate, also known as cyclohexyl propanoate, is the ester formed from the reaction of cyclohexanol (B46403) and propionic acid.[1][2] Its chemical formula is C9H16O2.[1] The structure consists of a cyclohexyl ring attached to the oxygen atom of a propionate group.

Molecular Structure:

-

IUPAC Name: cyclohexyl propanoate[1]

-

SMILES: CCC(=O)OC1CCCCC1[1]

-

InChI: InChI=1S/C9H16O2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3[1]

-

InChIKey: MAMMVUWCKMOLSG-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity aroma, often described as apple- or banana-like.[2] It is generally insoluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 156.22 g/mol | [1] |

| Boiling Point | 72-73 °C at 10 mmHg | [2] |

| Density | 0.954 g/mL at 25 °C | [2] |

| Refractive Index | 1.441 at 20 °C | [2] |

| Flash Point | Combustible liquid | [3] |

| Solubility | Insoluble in water | |

| Appearance | Colorless liquid | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns. Key fragments are observed at m/z values of 57.0 (base peak), 82.0, 29.0, 67.0, and 75.0.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the ester functional group. A strong C=O stretching vibration is expected around 1730 cm⁻¹, and C-O stretching vibrations will also be present.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons of the cyclohexyl ring and the ethyl group of the propionate moiety.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the ester, the carbons of the cyclohexyl ring, and the carbons of the ethyl group.[1]

-

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Esterification

A high-yield synthesis of this compound can be achieved through the direct esterification of propionic acid and cyclohexanol using a solid acid catalyst under microwave irradiation.[6]

Materials:

-

Propionic acid

-

Cyclohexanol

-

Ferric sulfate (B86663) hydrate (B1144303) (Fe₂(SO₄)₃·xH₂O) as a catalyst

-

Cyclohexane (as a water-carrying agent)

Instrumentation:

-

Microwave reactor

Procedure:

-

In a suitable reaction vessel, combine propionic acid (0.05 mol), cyclohexanol (in a 3:1 molar ratio to propionic acid), 1.5 g of ferric sulfate hydrate, and 6 mL of cyclohexane.[6]

-

Place the reaction vessel in the microwave reactor.

-

Irradiate the mixture at a power of 700 W for 30 minutes.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting this compound can be purified by standard methods such as filtration to remove the catalyst, followed by distillation to isolate the final product.

This method has been reported to achieve a yield of up to 94.4%.[6]

Visualizations

Chemical Structure of this compound

Caption: 2D structure of the this compound molecule.

Experimental Workflow for Microwave-Assisted Synthesis

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a combustible liquid.[3] Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat.[3] The compound should be used in a well-ventilated area. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[3]

Applications

This compound is primarily used as a synthetic flavoring and fragrance agent due to its pleasant fruity aroma.[2] It finds applications in the food and beverage industry, as well as in personal care products.

References

- 1. This compound | C9H16O2 | CID 61375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6222-35-1 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound(6222-35-1) IR Spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. Synthesis of this compound Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation [zkxb.jsu.edu.cn]

An In-depth Technical Guide to the Synthesis of Cyclohexyl Propionate from Cyclohexanol and Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyl propionate (B1217596), an ester utilized in the fragrance and flavor industries, through the esterification of cyclohexanol (B46403) and propionic acid. This document details two primary synthetic methodologies: a conventional acid-catalyzed thermal method and a modern microwave-assisted approach. The guide offers in-depth experimental protocols, quantitative data analysis, and visual representations of the chemical processes to support research and development activities.

Introduction

Cyclohexyl propionate is synthesized via the Fischer-Speier esterification, a classic organic reaction involving the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction equilibrium can be manipulated to favor the formation of the ester by removing water, a byproduct, or by using an excess of one of the reactants. This guide explores two effective methods for this synthesis, providing detailed procedural information and comparative data.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from cyclohexanol and propionic acid proceeds through a well-established acid-catalyzed esterification mechanism. The following diagram illustrates the key steps involved in this reversible reaction.

Caption: Acid-catalyzed Fischer esterification mechanism for this compound synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both conventional heating and microwave irradiation methods.

Conventional Synthesis via Acid Catalysis (Reflux)

This method is adapted from a standard Fischer esterification procedure. It employs an acid catalyst and heat to drive the reaction to completion, with subsequent purification steps to isolate the final product.

Experimental Workflow:

A Technical Guide to the Spectroscopic Analysis of Cyclohexyl Propionate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexyl propionate (B1217596), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of the key spectroscopic information are presented to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of cyclohexyl propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 | Multiplet | 1H | O-CH- (cyclohexyl) |

| ~2.2 | Quartet | 2H | -CH2-C=O |

| ~1.8 - 1.2 | Multiplet | 10H | Cyclohexyl -CH2- |

| ~1.1 | Triplet | 3H | -CH3 |

1.1.2. 13C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester) |

| ~72 | O-CH (cyclohexyl) |

| ~31 | Cyclohexyl carbons |

| ~28 | -CH2-C=O |

| ~25 | Cyclohexyl carbons |

| ~23 | Cyclohexyl carbons |

| ~9 | -CH3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2860 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by several key fragments.[1] The electron ionization (EI) mass spectrum shows significant peaks at specific mass-to-charge ratios (m/z).[2]

| m/z | Relative Intensity (%) | Assignment |

| 57 | 99.99 | [CH3CH2CO]+ |

| 82 | 78.47 | [C6H10]+ (cyclohexene) |

| 29 | 43.75 | [CH3CH2]+ |

| 67 | 43.31 | [C5H7]+ |

| 75 | 30.69 | [M - C6H11O]+ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), inside an NMR tube.[3] An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker AC-300, is used for analysis.[2][4]

-

1H NMR Acquisition: A standard single-pulse experiment is utilized for 1H NMR acquisition.

-

13C NMR Acquisition: Proton decoupling is typically employed to simplify the 13C NMR spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired spectra are processed, which includes phasing and baseline correction, to yield the final NMR spectra for analysis.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two infrared-transparent salt plates, such as NaCl or KBr, to form a thin film.[5]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Acquisition: The prepared sample is placed in the sample holder of the spectrometer, and the infrared spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 600 cm-1.[6]

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS).[2] The sample is first injected into a gas chromatograph to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam.[1]

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum that provides information about the molecular weight and structural features of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Cyclohexyl propionate CAS number 6222-35-1 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl Propionate (B1217596) (CAS 6222-35-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical data for Cyclohexyl Propionate (CAS No. 6222-35-1). The information is compiled from various scientific and chemical data sources, presenting quantitative data in structured tables, outlining general experimental protocols for property determination, and visualizing a standard analytical workflow.

Compound Identification and General Properties

This compound, also known as cyclohexyl propanoate, is a carboxylic ester recognized for its characteristic fruity aroma, often described as apple- and banana-like[1][2][3]. It is a colorless liquid used as a synthetic flavoring agent and fragrance component in various products, including beverages, candy, ice cream, and baked goods[2][4][5].

| Identifier | Value |

| Chemical Name | This compound; Cyclohexyl propanoate[6][7] |

| CAS Number | 6222-35-1[1][7][8] |

| Molecular Formula | C₉H₁₆O₂[1][8][9] |

| Molecular Weight | 156.22 g/mol [1][2][4] |

| EINECS Number | 228-303-5[2][10][11] |

| FEMA Number | 2354[4][8][10] |

| JECFA Number | 1097[3][4] |

| InChIKey | MAMMVUWCKMOLSG-UHFFFAOYSA-N[6][9] |

| Canonical SMILES | CCC(=O)OC1CCCCC1[9] |

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. Data is presented with corresponding conditions where available.

Table 2.1: Thermodynamic and Physical Properties

| Property | Value | Conditions |

| Boiling Point | 190-193 °C[2][6] | Atmospheric Pressure (760 mmHg) |

| 72-73 °C[4][8][10] | 10.00 mm Hg | |

| 46-50 °C[8][10] | 0.70 mm Hg | |

| Density | 0.9529 g/cm³[2][6] | @ 20 °C |

| 0.954 g/mL[4][5][12] | @ 25 °C | |

| 0.969-0.974 g/cm³[1][8][10] | @ 25 °C | |

| Flash Point | 154 °F (67.78 °C)[8][10] | Tag Closed Cup (TCC) |

| Vapor Pressure | 0.385 mmHg[8][10] | @ 25 °C (Estimated) |

| logP (Octanol/Water) | 3.13[4][8][10] | - |

Table 2.2: Optical and Solubility Properties

| Property | Value | Conditions |

| Refractive Index | 1.439-1.446[1][8][10] | n20/D (@ 20 °C) |

| 1.441[2][4][12] | n20/D (@ 20 °C) | |

| Water Solubility | Insoluble[1][2][8][10][12] | - |

| 150 mg/L[10] | @ 25 °C (Estimated) | |

| Solvent Solubility | Miscible in ethanol[1][3][13] | Room Temperature |

| Soluble in alcohol[8][10] | - |

Experimental Protocols (General Methodologies)

While specific experimental reports for this compound are not publicly detailed, the properties listed above are determined by standard, well-established laboratory protocols.

-

Boiling Point Determination: The boiling point is typically determined by distillation. For values at reduced pressure, vacuum distillation is employed. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the applied pressure (atmospheric or vacuum) and stable condensation occurs is recorded as the boiling point.

-

Density Measurement: Density is commonly measured using a pycnometer or a digital density meter. The mass of a precise, known volume of the substance is measured at a controlled temperature (e.g., 20 °C or 25 °C). The density is then calculated by dividing the mass by the volume.

-

Refractive Index Measurement: The refractive index is determined using a refractometer, typically an Abbé refractometer. A small sample of the liquid is placed on the prism, and light from a monochromatic source (usually the sodium D-line, 589 nm) is passed through it. The angle of refraction is measured at a controlled temperature (e.g., 20 °C) to determine the refractive index.

-

Flash Point Measurement: The Tag Closed Cup (TCC) method is a standard procedure for determining the flash point of volatile liquids. The sample is heated in a closed cup at a controlled rate. An ignition source is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.

-

Gas Chromatography (GC) Analysis: Purity and identification are often confirmed using Gas Chromatography. A sample is vaporized and injected into a capillary column. An inert carrier gas moves the sample through the column, where components separate based on their boiling points and interactions with the column's stationary phase. Retention time is used for identification against a standard.

Analytical Workflow Visualization

As this compound is a volatile organic compound used in flavor and fragrance applications, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical technique for its identification and purity assessment. The following diagram illustrates a typical GC-MS workflow.

Caption: Workflow for Identification and Purity Analysis by GC-MS.

Safety and Handling

This compound is classified as a combustible liquid[4][11]. Standard safety precautions should be observed during handling.

-

Handling: Work in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection[11][14]. Avoid contact with skin and eyes, and prevent the formation of aerosols[11]. Keep away from heat, sparks, open flames, and hot surfaces[11].

-

Storage: Store in a cool, well-ventilated place in tightly closed containers[11][15].

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires[11].

-

Stability: The compound is stable under normal storage and handling conditions. It is incompatible with strong oxidizing agents and strong bases[13].

References

- 1. This compound | C9H16O2 | CID 61375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Food safety and quality: details [fao.org]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 6222-35-1 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [webbook.nist.gov]

- 8. parchem.com [parchem.com]

- 9. This compound (CAS 6222-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound, 6222-35-1 [thegoodscentscompany.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 13. This compound or Cyclohexyl Propanoate Manufacturers, SDS [mubychem.com]

- 14. The Good Scents Company safety data sheet for allyl this compound [thegoodscentscompany.com]

- 15. synerzine.com [synerzine.com]

An In-depth Technical Guide to the Solubility of Cyclohexyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl propionate (B1217596), a key fragrance and flavoring agent. Understanding its solubility in various organic solvents is crucial for its application in formulation development, quality control, and various chemical processes. This document compiles available solubility data, details relevant experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Core Physical and Chemical Properties

Cyclohexyl propionate (C9H16O2) is a colorless liquid with a characteristic fruity aroma reminiscent of apple and banana.[1] It is recognized for its stability and is utilized in a range of consumer products. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 156.22 g/mol | [2] |

| Density | 0.954 g/mL at 25 °C | [2] |

| Boiling Point | 72-73 °C at 10 mm Hg | [2] |

| Flash Point | 154 °F | [2] |

| Refractive Index | n20/D 1.441 | [3] |

| LogP | 3.13 | [2] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter influencing its behavior in different matrices. This compound is generally characterized by its poor solubility in aqueous solutions and good solubility in organic solvents. The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 150 mg/L (estimated) | 25 | [4] |

Qualitative Solubility Data

| Solvent/Solvent Class | Solubility Description | Reference |

| Water | Insoluble | [1][3] |

| Ethanol | Miscible at room temperature | [1] |

| Alcohol | Soluble | [4][5] |

| Organic Solvents | Soluble | [6] |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound can be achieved through various established experimental methods. The choice of method often depends on the desired precision, the nature of the solvent, and the available analytical instrumentation. Below are detailed methodologies for key experimental protocols.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solute in a solvent.[7][8] It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or beaker

-

Oven

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The container is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the solution is allowed to stand to allow any undissolved solute to settle. A sample of the supernatant is then carefully withdrawn using a syringe and filtered to remove any suspended solid particles.

-

Solvent Evaporation: A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator). For high-boiling point solvents, a vacuum oven may be necessary.

-

Mass Determination: After complete evaporation of the solvent, the evaporating dish containing the non-volatile this compound residue is dried in an oven until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Spectroscopic Method (UV-Vis)

For compounds that possess a chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining solubility. This method relies on the direct relationship between the absorbance of a solution and the concentration of the analyte, as described by the Beer-Lambert law.

Materials and Apparatus:

-

This compound

-

Selected organic solvent (must be transparent in the UV-Vis region of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ

max) for this compound. A calibration curve of absorbance versus concentration is then plotted. -

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Measurement: A filtered aliquot of the saturated solution is carefully diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The original concentration in the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Cloud Point Method

The cloud point method is particularly useful for determining the solubility of a substance in a solvent system where solubility is temperature-dependent.[9][10] The cloud point is the temperature at which a dissolved substance begins to phase-separate, causing the solution to appear cloudy.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Controlled heating/cooling bath

-

Temperature probe

-

Light source and detector (or visual observation)

-

Sealed test tubes or vials

Procedure:

-

Sample Preparation: A series of solutions of this compound in the organic solvent at different known concentrations are prepared in sealed test tubes.

-

Heating/Cooling Cycle: Each test tube is placed in a controlled temperature bath. The temperature is gradually increased or decreased while the solution is continuously stirred.

-

Cloud Point Determination: The temperature at which the solution first becomes turbid is recorded as the cloud point. This can be determined visually or by using a light source and detector to measure the change in light transmission.

-

Phase Diagram Construction: The cloud point temperatures are plotted against the corresponding concentrations to construct a solubility curve or phase diagram.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a logical sequence of steps, from initial assessment to quantitative measurement. The following diagram illustrates a typical workflow.

Caption: A logical workflow for determining the solubility of an organic compound.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its determination. For specific applications, it is recommended to perform solubility testing under the precise conditions of interest.

References

- 1. This compound | C9H16O2 | CID 61375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6222-35-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 6222-35-1 [thegoodscentscompany.com]

- 5. parchem.com [parchem.com]

- 6. Buy Cyclohexylpropyl propionate (EVT-12812988) | 97158-38-8 [evitachem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. inkworldmagazine.com [inkworldmagazine.com]

- 10. grokipedia.com [grokipedia.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Occurrence and Synthesis of Cyclohexyl Propionate (B1217596)

This technical guide provides a comprehensive overview of cyclohexyl propionate, covering its natural occurrence, detailed synthesis methodologies, and key physicochemical properties. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Natural Occurrence

This compound (CAS No. 6222-35-1) is predominantly a synthetic fragrance and flavoring agent.[1][2] While there are some general claims of its presence in certain essential oils, specific natural sources are not well-documented in scientific literature.[3] Several sources explicitly state that this compound is not found in nature.[4] Therefore, for all practical and commercial purposes, it is considered a synthetic compound.

Synthesis of this compound

The primary and most common method for synthesizing this compound is the Fischer-Speier esterification of cyclohexanol (B46403) with propionic acid.[3] This reaction is typically catalyzed by a strong acid.[5][6] Variations of this method exist to optimize reaction time and yield, including the use of microwave assistance.

This classical method involves heating a mixture of cyclohexanol and propionic acid with an acid catalyst, often with the removal of water to drive the equilibrium towards the formation of the ester.[5][7]

Reaction:

Cyclohexanol + Propionic Acid ⇌ this compound + Water

-

Reactants: Cyclohexanol, Propionic Acid

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[7]

-

Reaction Conditions: The reactants are typically heated under reflux. To shift the reaction equilibrium towards the product, an excess of one reactant (usually the alcohol) can be used, or the water produced can be removed using a Dean-Stark apparatus.[5][7]

Experimental Protocol: Fischer Esterification

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a Dean-Stark trap.

-

Charging the Flask: The flask is charged with cyclohexanol, propionic acid, an acid catalyst (e.g., a few drops of concentrated H₂SO₄), and a solvent that forms an azeotrope with water (e.g., toluene).

-

Reaction: The mixture is heated to reflux. The water-toluene azeotrope condenses in the Dean-Stark trap, with the water separating and being collected while the toluene (B28343) returns to the reaction flask.

-

Monitoring: The reaction is monitored (e.g., by TLC or GC) until the starting material is consumed.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with a saturated solution of sodium chloride (brine).[7]

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7]

-

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Logical Relationship: Fischer Esterification

Caption: Fischer Esterification of this compound.

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields for the synthesis of this compound.[8][9][10]

Reaction:

Cyclohexanol + Propionic Acid ⇌ this compound + Water

-

Reactants: Cyclohexanol, Propionic Acid

-

Catalyst: Ferric sulfate (B86663) hydrate (B1144303) (Fe₂(SO₄)₃·xH₂O)[8]

-

Water-Carrying Agent: Cyclohexane[8]

Experimental Protocol: Microwave-Assisted Synthesis [8]

-

Reactant Mixture: In a microwave reaction vessel, combine propionic acid (0.05 mol), cyclohexanol (in a 3:1 molar ratio to propionic acid), ferric sulfate hydrate (1.5 g), and cyclohexane (B81311) (6 mL).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 700 W for 30 minutes.

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with a suitable aqueous solution to remove any unreacted acid and dried.

-

Purification: The product is purified by distillation. A yield of 94.4% has been reported using this method.[8]

Experimental Workflow: Microwave-Assisted Synthesis

Caption: Workflow for Microwave-Assisted Synthesis.

Quantitative Data

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol [11][12] |

| CAS Number | 6222-35-1[11] |

| Appearance | Colorless clear liquid[1][2] |

| Odor | Fruity, apple- and banana-like[2] |

| Boiling Point | 193 °C[2] |

| 72.00 to 73.00 °C @ 10.00 mm Hg[1] | |

| Density | 0.9529 g/cm³ @ 20 °C[2] |

| Specific Gravity | 0.96900 to 0.97400 @ 25.00 °C[1] |

| Refractive Index | 1.43900 to 1.44600 @ 20.00 °C[1] |

| Flash Point | 67.78 °C (154.00 °F)[1][2] |

| Water Solubility | Insoluble[2] |

| XLogP3 | 2.4[11] |

| Synthesis Method | Catalyst | Key Conditions | Reported Yield |

| Fischer Esterification | H₂SO₄ or p-TsOH | Reflux with water removal (Dean-Stark) | Variable |

| Microwave-Assisted | Ferric sulfate hydrate | 700 W, 30 min, Cyclohexanol:Propionic Acid ratio 3:1[8] | 94.4%[8] |

Analytical Characterization

This compound can be characterized using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and molecular weight.[11][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[11]

-

Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the characteristic ester carbonyl (C=O) stretch.[11]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis and purification.[14]

References

- 1. This compound, 6222-35-1 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. Buy Cyclohexylpropyl propionate (EVT-12812988) | 97158-38-8 [evitachem.com]

- 4. ScenTree - Allyl this compound (CAS N° 2705-87-5) [scentree.co]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Synthesis of this compound Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation [zkxb.jsu.edu.cn]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C9H16O2 | CID 61375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. Showing Compound this compound (FDB015080) - FooDB [foodb.ca]

- 14. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Mechanism of Cyclohexyl Propionate Formation in Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of cyclohexyl propionate (B1217596), a carboxylic ester valued for its characteristic fruity aroma. The primary focus is on the mechanistic pathways of its synthesis through esterification, supported by detailed experimental protocols and quantitative data.

Core Mechanism: The Fischer-Speier Esterification

The most common and direct method for synthesizing cyclohexyl propionate is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the refluxing of a carboxylic acid (propionic acid) with an alcohol (cyclohexanol).[1][2] The reaction is reversible, and its equilibrium must be shifted towards the product side to achieve a high yield.[3] This is typically accomplished by using an excess of one reactant or by removing the water byproduct as it forms, often through azeotropic distillation.[4]

The mechanism proceeds through a series of protonation and deprotonation steps, converting the poor leaving group (-OH) of the carboxylic acid into a good leaving group (H₂O).

Detailed Mechanistic Pathway

The acid-catalyzed esterification of propionic acid with cyclohexanol (B46403) follows a well-defined multi-step pathway:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of propionic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][5]

-

Nucleophilic Attack: The nucleophilic oxygen atom of cyclohexanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral oxonium ion intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular migration results in the formation of a new tetrahedral intermediate with a potential water leaving group.[6]

-

Elimination of Water: The departure of a water molecule from the intermediate collapses the tetrahedral structure and reforms the carbonyl group, yielding a protonated ester.[2][6]

-

Deprotonation: The final step involves the deprotonation of the resulting intermediate by a base (such as water or the conjugate base of the catalyst) to give the final ester product, this compound, and regenerate the acid catalyst.[5]

Caption: Fischer-Speier esterification pathway for this compound.

Alternative Synthesis: Transesterification

This compound can also be synthesized via transesterification, a process that involves converting one ester into another by reaction with an alcohol. For instance, methyl cyclohexylpropionate can be reacted with a different alcohol in the presence of an acid or base catalyst.[7] The mechanism is similar to Fischer esterification under acidic conditions, following a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence.[6][8] To drive the reaction forward, the alcohol byproduct (e.g., methanol) is typically removed by distillation.[7]

Caption: General mechanism of transesterification.

Experimental Protocols & Workflow

General Experimental Workflow

The synthesis, isolation, and purification of an ester follow a standard laboratory sequence. The process begins with the reaction setup, typically under reflux, followed by a workup procedure to isolate the crude product and purification to obtain the final, high-purity ester.[9]

Caption: Standard experimental workflow for ester synthesis.

Detailed Protocol for Fischer Esterification

The following protocol is a representative procedure for the synthesis of an ester via Fischer esterification.[10][11]

-

Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, etc.) is thoroughly clean and dry to prevent unwanted side reactions with water.

-

Reactant Charging: To a 50 mL round-bottom flask, add the limiting reagent (e.g., 0.10 mol of cyclohexanol) and the excess reagent (e.g., 0.25 mol of propionic acid). Add a magnetic stir bar.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add the acid catalyst (e.g., 1.0 mL of concentrated sulfuric acid) under a fume hood.

-

Reflux Setup: Assemble a reflux apparatus using a water-cooled condenser. Attach a drying tube containing a desiccant (e.g., CaCl₂) to the top of the condenser to protect the reaction from atmospheric moisture.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours, monitoring the reaction progress if possible (e.g., by TLC).

-

Workup - Cooling and Neutralization: After the reflux period, allow the apparatus to cool to room temperature. Transfer the mixture to a separatory funnel. Slowly add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess propionic acid and the sulfuric acid catalyst. Vent the funnel frequently to release the CO₂ gas produced.[12]

-

Workup - Extraction: Once gas evolution ceases, add an organic solvent (e.g., diethyl ether) to extract the ester. Shake the funnel and allow the layers to separate. Remove the lower aqueous layer. Wash the remaining organic layer sequentially with water and then with brine.

-

Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter the solution to remove the drying agent. Purify the resulting crude ester by distillation to separate it from any remaining starting materials or high-boiling impurities.[12] Collect the fraction that distills at the boiling point of this compound (approx. 190-193 °C).[13]

-

Analysis: Characterize the purified product using techniques such as IR and NMR spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of Reaction Parameters on Esterification of Propionic Acid and Cyclohexanol

This table presents kinetic data using sulfuric acid as a catalyst in a stirred batch reactor.[14]

| Mole Ratio (Acid:Alcohol) | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time (min) | Conversion of Acid (%) |

| 1:2 | 3.0 | 60 | 60 | ~55 |

| 1:1 | 1.5 | 60 | 60 | ~35 |

| 1:1 | 3.0 | 50 | 60 | ~50 |

| 1:1 | 3.0 | 60 | 60 | ~60 |

| 1:1 | 3.0 | 70 | 60 | ~68 |

| 1:1 | 4.5 | 60 | 60 | ~75 |

Data extrapolated from graphs presented in the source literature.[14]

Table 2: Microwave-Assisted Synthesis of this compound

This table shows the optimized conditions for a high-yield synthesis using a solid acid catalyst under microwave irradiation.[15]

| Catalyst | Reactant Ratio (Alcohol:Acid) | Catalyst Amount (g) | Microwave Power (W) | Reaction Time (min) | Yield (%) |

| Ferric Sulfate Hydrate | 3:1 | 1.5 | 700 | 30 | 94.4 |

Based on a fixed amount of 0.05 mol of propionic acid.[15]

References

- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. psiberg.com [psiberg.com]

- 3. athabascau.ca [athabascau.ca]

- 4. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. csub.edu [csub.edu]

- 11. cerritos.edu [cerritos.edu]

- 12. scienceready.com.au [scienceready.com.au]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of this compound Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation [zkxb.jsu.edu.cn]

Cyclohexyl Propionate: A Comprehensive Technical Guide on Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl propionate (B1217596) (CAS No. 6222-35-1) is a carboxylic ester recognized for its characteristic fruity aroma, reminiscent of apple and banana.[1][2] This colorless liquid is utilized as a synthetic flavoring and fragrance agent in various consumer products, including beverages, confectionery, and baked goods.[2] This technical guide provides an in-depth comparison of the theoretical and experimentally determined properties of cyclohexyl propionate, offering a valuable resource for researchers and professionals in chemistry and drug development. The document outlines detailed experimental methodologies for the characterization of its physicochemical and spectroscopic properties, alongside an overview of its synthesis.

Chemical Identity and Computed Properties

This compound, with the IUPAC name cyclohexyl propanoate, is structurally composed of a cyclohexyl ring ester-linked to a propionyl group.[1] Its fundamental chemical identifiers and computed properties provide a theoretical baseline for its characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | NIST[3][4][5] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Canonical SMILES | CCC(=O)OC1CCCCC1 | PubChem[1] |

| InChI Key | MAMMVUWCKMOLSG-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 6222-35-1 | NIST[3][4][5] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 3.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

Experimental Physicochemical Properties

The experimentally determined properties of this compound are crucial for its practical application and for validating theoretical models. These properties are summarized below.

| Property | Experimental Value | Conditions | Source(s) |

| Physical Description | Colorless liquid with an apple- and banana-like aroma. | Ambient | PubChem[1] |

| Boiling Point | 193 °C | Atmospheric Pressure | ChemicalBook[6] |

| 72-73 °C | 10 mm Hg | ChemicalBook[2] | |

| Melting Point | 169 °C (lit.) | ChemicalBook[6] | |

| Density | 0.954 g/mL | at 25 °C | ChemicalBook[2] |

| Refractive Index | 1.441 | at 20 °C (lit.) | ChemicalBook[2] |

| Solubility | Insoluble in water; soluble in oils and ethanol (B145695). | Ambient | PubChem[1][7] |

| Flash Point | 154.00 °F (67.78 °C) | TCC | The Good Scents Company[8] |

| Vapor Pressure | 0.385000 mm/Hg | at 25.00 °C | Parchem[9] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The primary methods involve the esterification of cyclohexanol (B46403) with propionic acid or the transesterification of a propionate ester with cyclohexanol.

Direct Esterification

A common and straightforward method for synthesizing this compound is the direct esterification of cyclohexanol with propionic acid. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. To drive the equilibrium towards the product, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation.

A notable advancement in this method is the use of microwave irradiation with a ferric sulfate (B86663) hydrate (B1144303) catalyst. This approach has been shown to significantly increase the reaction yield to 94.4% under optimized conditions.[10] The optimal parameters for this microwave-assisted synthesis were found to be a microwave power of 700 W, a reaction time of 30 minutes, a cyclohexanol to propionic acid molar ratio of 3:1, 1.5 g of catalyst, and 6 mL of cyclohexane (B81311) as a water-carrying agent.[10]

Transesterification

Transesterification offers an alternative route to this compound. This method involves the reaction of an alkyl propionate (e.g., methyl propionate or ethyl propionate) with cyclohexanol in the presence of a catalyst. The equilibrium is shifted towards the desired product by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical and spectroscopic properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass.

-

Calibrate the pycnometer by filling it with deionized water of a known temperature and recording the mass. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.

-

Record the mass of the pycnometer filled with the sample.

-

Calculate the density of the this compound by dividing the mass of the sample by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

-

Turn on the refractometer and the circulating water bath set to a specific temperature (commonly 20°C or 25°C).

-

Clean the prism surfaces of the refractometer with a soft lens paper and a suitable solvent.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the lower prism using a clean dropper.

-

Close the prisms and allow a few minutes for the sample to reach the desired temperature.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

Fourier-transform infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an attenuated total reflectance (ATR) accessory

-

Sample holder

Procedure (for liquid film on salt plates):

-

Ensure the salt plates are clean and dry.

-

Place a small drop of this compound on one salt plate.

-

Place the second salt plate on top and gently press to form a thin liquid film between the plates.

-

Place the assembled plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound. Key expected absorptions include a strong C=O stretch for the ester and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Prepare the sample by dissolving a small amount of this compound in a deuterated solvent in an NMR tube.

-

Add a small amount of an internal standard, such as TMS, for chemical shift referencing.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum will show the number of different types of carbon atoms in the molecule.

Visualizations

Synthesis Workflow

Caption: A general workflow for the synthesis of this compound via esterification.

Characterization Logic

Caption: Logical relationship between theoretical properties and experimental validation.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental properties of this compound. The tabulated data allows for a direct comparison between computed and measured values, highlighting the importance of experimental validation. The detailed protocols for key characterization techniques serve as a practical resource for researchers. The synthesis and characterization workflows, visualized through diagrams, offer a clear and concise summary of the processes involved in working with this compound. This guide is intended to be a valuable tool for scientists and professionals engaged in research and development where this compound may be of interest.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Cyclohexanepropanoic acid, 2-propenyl ester [webbook.nist.gov]

- 3. This compound | 6222-35-1 [chemicalbook.com]

- 4. This compound (CAS 6222-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scribd.com [scribd.com]

- 6. CN85102572A - Utilize 4 vinyl cyclohexene to synthesize allyl this compound - Google Patents [patents.google.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. scielo.br [scielo.br]

- 9. Hexyl propionate(2445-76-3) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis of this compound Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation [zkxb.jsu.edu.cn]

Cyclohexyl propionate material safety data sheet for research labs

An In-depth Technical Guide to the Material Safety of Cyclohexyl Propionate (B1217596) for Research Laboratories

Introduction

Cyclohexyl propionate (CAS No. 6222-35-1) is a carboxylic ester recognized for its characteristic apple- and banana-like fruity aroma.[1][2] Primarily utilized as a synthetic flavoring and fragrance agent, it finds applications in beverages, candy, ice cream, and baked goods.[1][2] While it is considered to have low toxicity in its application as a food additive, proper handling and safety precautions are paramount in a research and development setting.[1] This guide provides a comprehensive overview of the material safety data for this compound, tailored for researchers, scientists, and drug development professionals. It consolidates critical safety information, physical and chemical properties, handling protocols, and emergency procedures to ensure its safe use in the laboratory.

Section 1: Chemical Identification

This section provides basic identifying information for this compound.

| Identifier | Value |

| IUPAC Name | cyclohexyl propanoate[1] |

| Synonyms | This compound, Propionic acid, cyclohexyl ester[3][4] |

| CAS Number | 6222-35-1[1][4] |

| Molecular Formula | C₉H₁₆O₂[1][4] |

| Molecular Weight | 156.22 g/mol [1] |

| Chemical Structure | (Image of chemical structure) |

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for safe handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [3] |

| Odor | Apple- and banana-like aroma | [1][2] |

| Boiling Point | 193°C (at 760 mmHg); 72-73°C (at 10 mmHg) | [2][5] |

| Melting Point | 169°C | [5] |

| Flash Point | 67.78 °C (154.00 °F) TCC | [3] |

| Density | 0.954 g/mL at 25 °C | [2] |

| Specific Gravity | 0.96900 to 0.97400 @ 25.00 °C | [3] |

| Refractive Index | 1.43900 to 1.44600 @ 20.00 °C | [3] |

| Solubility | Insoluble in water | [1] |

Section 3: Hazard Identification and Classification

This compound is classified as a combustible liquid.[5] While it is not classified under other major hazard categories, appropriate precautions should always be taken in a laboratory setting.[5]

| Hazard Classification | GHS Information | Source(s) |

| Hazard Statement | H227: Combustible liquid | [5] |

| Signal Word | Warning | [5][6] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use dry chemical, carbon dioxide or alcohol-resistant foam for extinction. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [5] |

Section 4: Toxicological Information

The toxicological data for this compound is limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

| Toxicity Metric | Value | Source(s) |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | [1] |

Note: It is crucial to distinguish this compound from the structurally similar but more hazardous Allyl this compound (CAS 2705-87-5), which is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[7][8][9][10]

Section 5: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling:

-

Handle in a well-ventilated place or under a chemical fume hood.[5][11]

-

Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][11]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

-

Store apart from foodstuff containers.[5]

Section 6: Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Unsuitable Media: Do not use a heavy water stream.[8]

-

Specific Hazards: The product is a combustible liquid. Vapors may form explosive mixtures with air upon intense heating.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Evacuate personnel to a safe area and ensure adequate ventilation.[5]

-

Remove all sources of ignition.[5]

-

Prevent the chemical from entering drains or waterways.[5]

-

Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[8]

-

Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[5]

Section 7: Experimental Protocols

While specific experimental protocols for drug development are proprietary, this section outlines a general methodology for the synthesis of this compound and a sensory evaluation protocol, highlighting key safety considerations.

Methodology 1: Synthesis of this compound

This compound can be synthesized via the direct esterification of propionic acid and cyclohexanol (B46403), catalyzed by an agent like ferric sulfate (B86663) hydrate (B1144303) under microwave irradiation.[12]

-

Reactant Preparation: In a designated reaction vessel within a fume hood, combine propionic acid and cyclohexanol. A typical molar ratio might be 3:1 cyclohexanol to propionic acid.[12]

-

Catalyst and Agent Addition: Add the catalyst (e.g., ferric sulfate hydrate) and a water-carrying agent like cyclohexane.[12]

-

Reaction: Place the vessel in a microwave reactor. Irradiate at a specified power (e.g., 700 W) for a designated time (e.g., 30 minutes) to drive the reaction to completion.[12] Monitor the reaction temperature and pressure closely.

-

Work-up and Purification: After cooling the reaction mixture, the catalyst is typically removed by filtration. The resulting solution is then processed, often involving washing with a basic solution to remove unreacted acid, followed by drying and purification via vacuum distillation to isolate the final ester product.[13]

-

Safety: Throughout this process, all handling of reactants and products must be done in a well-ventilated hood with appropriate PPE. The use of microwave radiation requires specialized equipment and adherence to the manufacturer's safety guidelines.

Methodology 2: Sensory Evaluation Protocol (for Flavor/Fragrance Research)

This protocol outlines steps for determining the flavor profile of this compound.[14]

-

Stock Solution Preparation: Prepare a stock solution of high-purity (>99%) this compound in an appropriate solvent (e.g., ethanol) in a fume hood.

-

Sample Preparation: Create a series of dilutions in deionized, odor-free water. For taste evaluation, a 5% sugar-water solution may be used as the base.[14]

-

Panelist Evaluation: Present the samples in coded glass tasting vessels to a panel of trained sensory panelists.

-

Detection Threshold Test: Use a triangle test (two blanks, one sample) at increasing concentrations to determine the concentration at which 50% of panelists can reliably detect the substance.[14]

-

Flavor Profile Description: At a concentration 3-5 times the detection threshold, have panelists individually describe the aroma and flavor attributes using a standardized lexicon of terms (e.g., fruity, waxy, sweet).[14]

Section 8: Disposal Considerations

Chemical waste must be disposed of in accordance with institutional, local, regional, and national regulations.

-

Waste Disposal: Dispose of this compound and any contaminated materials in a licensed hazardous-waste disposal facility.[9] Do not allow the product to enter drains, sewers, or waterways.[5]

-

Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

References

- 1. This compound | C9H16O2 | CID 61375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6222-35-1 [chemicalbook.com]

- 3. This compound, 6222-35-1 [thegoodscentscompany.com]

- 4. This compound [webbook.nist.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. vigon.com [vigon.com]

- 8. chemtexusa.com [chemtexusa.com]

- 9. directpcw.com [directpcw.com]

- 10. madarcorporation.com [madarcorporation.com]

- 11. polic-chemical.com [polic-chemical.com]

- 12. Synthesis of this compound Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation [zkxb.jsu.edu.cn]

- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 14. benchchem.com [benchchem.com]

The Biological Activity of Short-Chain Alkyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain alkyl esters, characterized by their ester functional group and a short alkyl chain, are a class of organic compounds that have garnered significant interest in the scientific community for their diverse biological activities. These activities, which are profoundly influenced by the length of the alkyl chain, span a wide spectrum, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides an in-depth overview of the biological activities of short-chain alkyl esters, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Antimicrobial Activity

Short-chain alkyl esters have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. The antimicrobial potency is often correlated with the length of the alkyl chain, with a general trend of increasing activity up to a certain chain length, after which the activity may plateau or decrease. This is often attributed to the increased lipophilicity of the esters with longer alkyl chains, facilitating their interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial activity of short-chain alkyl esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Series | Alkyl Chain Length | Test Organism | MIC (mg/mL) | Reference |

| (R)-3-Hydroxybutyric alkyl esters | C1 to C6 | E. coli | Decreasing trend, 1.95 for C6 | [1] |

| C1 to C6 | S. aureus | Decreasing trend, 1.95 for C6 | [1] | |

| C1 to C6 | B. subtilis | Decreasing trend, 0.98 for C6 | [1] | |

| C1 to C6 | C. albicans | Decreasing trend, 0.98 for C6 | [1] | |

| C1 to C6 | A. niger | Decreasing trend, 0.49 for C6 | [1] | |

| p-Coumarate esters | C8 | Botrytis cinerea | >80% inhibition at 100 µM | [2] |

| C10 | Botrytis cinerea | >80% inhibition at 100 µM | [2] | |

| Erythorbyl fatty acid esters | C14 | Gram-positive bacteria | 0.09 to 0.6 mM | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of short-chain alkyl esters using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Short-chain alkyl ester stock solutions of known concentration

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a series of twofold dilutions of the short-chain alkyl ester in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control well (microorganism in medium without the ester) and a negative control well (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the ester at which there is no visible growth.

Experimental Workflow for MIC Determination

Anti-inflammatory Activity